3-chloro-N-(2-methyl-4-nitrophenyl)benzamide
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Overview
Description
3-Chloro-N-(2-methyl-4-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the third position, a methyl group at the second position, and a nitro group at the fourth position on the phenyl ring, which is attached to the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(2-methyl-4-nitrophenyl)benzamide typically involves the following steps:
Nitration: The starting material, 2-methylphenylamine, undergoes nitration to introduce a nitro group at the fourth position.
Chlorination: The nitrated product is then subjected to chlorination to introduce a chloro group at the third position.
Amidation: The final step involves the reaction of the chlorinated nitro compound with benzoyl chloride in the presence of a base to form the benzamide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include nitric acid for nitration, chlorine gas for chlorination, and benzoyl chloride for the amidation step.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine.
Substitution: The chloro group can be substituted by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Reduction of the nitro group: results in the formation of 3-chloro-N-(2-methyl-4-aminophenyl)benzamide.
Substitution of the chloro group: can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-N-(2-methyl-4-nitrophenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-methyl-4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The chloro group can participate in substitution reactions, leading to the formation of covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- 3-Chloro-N-(2-methylphenyl)benzamide
- 3-Chloro-N-(4-nitrophenyl)benzamide
- N-(2-methyl-4-nitrophenyl)benzamide
Comparison:
- 3-Chloro-N-(2-methyl-4-nitrophenyl)benzamide is unique due to the presence of both a chloro and a nitro group on the phenyl ring, which imparts distinct chemical reactivity and biological activity.
- 3-Chloro-N-(2-methylphenyl)benzamide lacks the nitro group, which may result in different biological properties.
- 3-Chloro-N-(4-nitrophenyl)benzamide lacks the methyl group, which can influence its chemical reactivity and interaction with biological targets.
- N-(2-methyl-4-nitrophenyl)benzamide lacks the chloro group, which can affect its substitution reactions and overall chemical behavior.
Properties
IUPAC Name |
3-chloro-N-(2-methyl-4-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-7-12(17(19)20)5-6-13(9)16-14(18)10-3-2-4-11(15)8-10/h2-8H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXNELVAUVADIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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